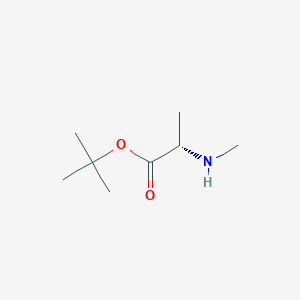

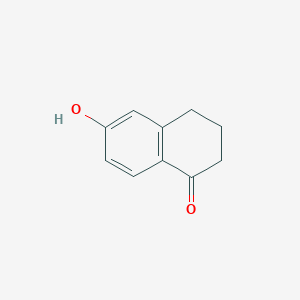

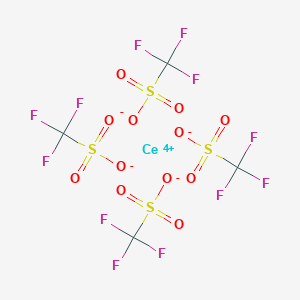

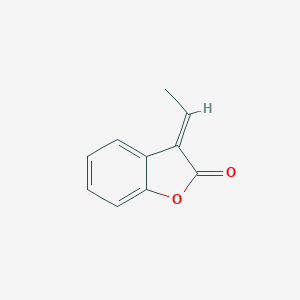

![molecular formula C23H27N3O3S B047914 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate CAS No. 844639-07-2](/img/structure/B47914.png)

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate involves multiple steps starting from [carboxy-14C]anthranilic acid leading to the target compound through a key precursor, [11-14C]dibenzothiazepin-11(10H)-one, in a one-pot process (Saadatjoo, Javaheri, Saemian, & Amini, 2016). The process emphasizes the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through various techniques. For example, the oxidation product of quetiapine hemifumarate, related to our compound, shows that in the tricyclic fragment, the central thiazepine ring displays a boat conformation, and the benzene rings are inclined to each other at a dihedral angle, highlighting the compound's intricate molecular geometry (Shen, Qian, Wu, Gu, & Hu, 2012).

Chemical Reactions and Properties

The compound's chemical reactivity and properties can be explored through its synthesis and interaction with various chemicals. For instance, a green process for its related compound synthesis demonstrates high conversion rates and purity levels, indicating the compound's stability and reactivity under specific conditions (Mahale, Kumar, Singh, Ramaswamy, & Waghmode, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how this compound interacts in different environments. While specific studies on these properties are not directly available, related research on quetiapine N-oxide–fumaric acid gives insight into the compound's crystalline structure and interaction potential (Shen et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for modification, are derived from its synthesis and molecular structure analysis. The process involving pyrophosphoryl chloride as a reductive chlorination agent in the synthesis of a related compound, quetiapine, highlights innovative approaches to manipulating the chemical properties of such complex molecules for varied applications (Mahmoodi, Pourhossein Parizad, & Hosseini, 2015).

Wissenschaftliche Forschungsanwendungen

Pharmacological Actions and Neurobiological Insights

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl acetate, also recognized in the context of antipsychotic drugs such as clozapine, has been extensively studied for its distinct pharmacological actions. Clozapine, a dibenzodiazepine class antipsychotic, is markedly different from typical antipsychotic drugs, demonstrating effectiveness in treating schizophrenia's core and negative symptoms while having a lower propensity for inducing neurological side effects. Its unique position as an atypical antipsychotic drug underscores the need for further investigation to elucidate the mechanisms underlying its distinct therapeutic profile (Ashby & Wang, 1996).

DNA Interaction and Biological Significance

The compound's relevance extends into the study of DNA interactions, particularly in the context of minor groove binders like Hoechst 33258 and its analogues. These substances, characterized by their strong binding to the minor groove of double-stranded B-DNA, provide a foundation for understanding DNA sequence recognition and binding, with implications for rational drug design. This aspect of research highlights the compound's potential utility in developing targeted therapies and diagnostic tools (Issar & Kakkar, 2013).

Insights into Antidepressant and Anxiolytic Therapies

Further investigation into the neurobiology of mood, anxiety, and emotions has revealed the antidepressant tianeptine's multifaceted neurobiological properties, which include modulation of neurotransmitter systems and promotion of structural and functional brain plasticity. This research underscores the compound's potential in treating depressive disorders by influencing central plasticity, an area that has been thoroughly studied among antidepressants (McEwen & Olié, 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-18(27)29-17-16-28-15-14-25-10-12-26(13-11-25)23-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)24-23/h2-9H,10-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAGNAROQHNFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate | |

CAS RN |

844639-07-2 | |

| Record name | Quetiapine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844639072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUETIAPINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG5376GG5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.